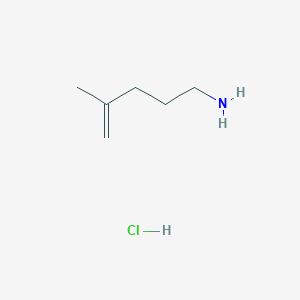
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione, also known as FPhPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrazine derivatives and has been found to possess a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione, as a chemical compound, has been utilized in various scientific research contexts, particularly in the field of synthetic chemistry and pharmacology. The compound's derivatives have been explored for their potential pharmacological activities. For instance, derivatives such as 4H-thieno[3,4-c]pyrazole have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities, alongside platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).
Chemical Synthesis and Structural Studies
The synthesis of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione and its analogs involves various chemical reactions, often resulting in compounds with interesting structural and chemical properties. For example, a study by Dandia et al. (2003) described an environmentally friendly green chemistry procedure for the synthesis of 3′-(fluorophenyl)-spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-dione, demonstrating the compound's planar molecular structure through X-ray diffraction (Dandia, Singh, Mérienne, Morgant, & Loupy, 2003).
Applications in Material Science
In material science, the compound and its derivatives have been explored for various applications. For example, Ghosh et al. (2004) synthesized dipyrrolyl derivatives bearing electron-withdrawing groups, demonstrating their utility as specific binders of fluoride ions in organic solvents. This study showcases the compound's potential in the development of efficient fluoride ion sensors (Ghosh, Maiya, & Wong, 2004).
Potential Anticancer Applications
Some derivatives of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione have been investigated for their potential anticancer properties. For instance, Gomez-Monterrey et al. (2007) synthesized a series of spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives, which exhibited cytotoxic potency comparable to or greater than doxorubicin against certain human carcinoma cell lines (Gomez-Monterrey, Campiglia, Carotenuto, Califano, Pisano, Vesci, Lama, Bertamino, Sala, di Bosco, Grieco, & Novellino, 2007).
Environmental Chemistry Applications
In environmental chemistry, the derivatives of this compound have shown potential in synthesizing novel herbicidal compounds. Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones displaying significant herbicidal activity, demonstrating the compound's relevance in the development of agricultural chemicals (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-5-4-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTZFDAIIPHAKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CNC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)
![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)
![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)

![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)

![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)
![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)